Niclosamide

Vue d'ensemble

Description

Le niclosamide est un médicament antihelminthique bien connu principalement utilisé pour traiter les infestations par les vers plats, notamment la diphyllobothriase, l’hyménolépiase et la tæniase . Il a été synthétisé pour la première fois en 1958 et figure sur la liste des médicaments essentiels de l'Organisation mondiale de la santé . Le this compound agit en inhibant l'absorption du glucose, la phosphorylation oxydative et le métabolisme anaérobie chez les vers plats .

Méthodes De Préparation

Le niclosamide peut être synthétisé par différentes méthodes. Une voie de synthèse courante implique la réaction de l'acide 5-chlorosalicylique avec l'o-chloro-p-nitroaniline en présence d'un sel d'alkylphosphonium quaternaire . La réaction est généralement réalisée dans des conditions de fusion pendant 1 à 2 heures pour obtenir le produit brut . Une autre méthode implique l'utilisation de chlorure de thionyle et de xylène dans un processus réactionnel en deux étapes . Les méthodes de production industrielle se concentrent sur l'optimisation du rendement, de la pureté et de la rentabilité, impliquant souvent des conditions de réaction similaires, mais à plus grande échelle .

Analyse Des Réactions Chimiques

Le niclosamide subit diverses réactions chimiques, notamment :

Réduction : Les réactions de réduction peuvent modifier le groupe nitro dans le this compound, conduisant à différents analogues.

Les réactifs couramment utilisés dans ces réactions comprennent des oxydants comme le permanganate de potassium, des réducteurs comme le borohydrure de sodium et divers nucléophiles pour les réactions de substitution . Les principaux produits formés dépendent des conditions de réaction et des réactifs spécifiques utilisés.

Applications de la recherche scientifique

Le this compound a un large éventail d'applications de recherche scientifique :

Médecine : Au-delà de son utilisation comme antihelminthique, le this compound a montré un potentiel dans le traitement du cancer, des infections bactériennes et virales et des maladies métaboliques

Mécanisme d'action

Le this compound exerce ses effets en inhibant l'absorption du glucose, la phosphorylation oxydative et le métabolisme anaérobie chez les vers plats . Il agit en découplant la chaîne de transport d'électrons de l'ATP synthase, empêchant la production d'adénosine triphosphate (ATP), qui est essentielle à l'énergie cellulaire . Cela conduit à la mort des vers plats, qui sont ensuite expulsés de l'organisme .

Applications De Recherche Scientifique

Cancer Therapeutics

Numerous studies have investigated the efficacy of niclosamide as an anticancer agent across various malignancies:

- Colorectal Cancer : Research indicates that this compound effectively inhibits tumor growth in colorectal cancer models by targeting Wnt/β-catenin signaling. In preclinical studies, it demonstrated antiproliferative effects on colon cancer cell lines and xenografts .

- Breast Cancer : this compound has shown promise in overcoming resistance to chemotherapy in HER2-positive breast cancer. In xenograft models, it significantly reduced tumor growth when combined with cisplatin .

- Prostate Cancer : A Phase Ib trial highlighted this compound's ability to target androgen receptor variants associated with resistance to hormonal therapies. Patients exhibited significant reductions in prostate-specific antigen levels following treatment .

- Other Cancers : Studies have reported its effectiveness against various cancers including lung cancer, melanoma, and leukemia. This compound promotes apoptosis and inhibits proliferation across these cancer types .

Infectious Diseases

Beyond oncology, this compound is being explored for its antiviral properties:

- Viral Infections : Recent investigations suggest that this compound may inhibit viral replication in diseases such as COVID-19 by affecting cellular pathways essential for viral entry and replication .

- Bacterial Infections : Its potential to modulate immune responses may also render it effective against certain bacterial infections .

Clinical Trials and Studies

Numerous clinical trials are underway to evaluate the safety and efficacy of this compound in various conditions:

Challenges and Future Directions

Despite promising findings, challenges remain regarding the repurposing of this compound for broader clinical use:

- Bioavailability : Oral bioavailability is relatively low; reformulated versions are being developed to enhance absorption and efficacy.

- Regulatory Hurdles : As an existing drug, navigating regulatory pathways for new indications can be complex.

Mécanisme D'action

Niclosamide exerts its effects by inhibiting glucose uptake, oxidative phosphorylation, and anaerobic metabolism in tapeworms . It works by uncoupling the electron transport chain from ATP synthase, preventing the production of adenosine triphosphate (ATP), which is essential for cellular energy . This leads to the death of the tapeworms, which are then expelled from the body .

Comparaison Avec Des Composés Similaires

Le niclosamide est souvent comparé à d'autres composés antihelminthiques tels que le praziquantel et l'albendazole . Alors que le praziquantel est efficace contre un éventail plus large d'infections parasitaires, le this compound est spécifiquement efficace contre les vers plats . Le mécanisme d'action unique du this compound, qui implique l'inhibition de la phosphorylation oxydative, le distingue des autres antihelminthiques qui peuvent cibler différentes voies métaboliques .

Les composés similaires comprennent :

Praziquantel : Efficace contre un large éventail d'infections parasitaires, mais fonctionne par un mécanisme différent.

Albendazole : Un autre antihelminthique à large spectre qui inhibe la synthèse des microtubules chez les parasites.

La spécificité et le mécanisme unique du this compound en font un outil précieux dans les milieux cliniques et de recherche.

Activité Biologique

Niclosamide is a well-established anthelmintic drug primarily used for the treatment of tapeworm infections. However, recent research has unveiled its potential in various other therapeutic applications, particularly in oncology and antimicrobial therapy. This article delves into the biological activities of this compound, highlighting its mechanisms of action, efficacy against different diseases, and potential as a repurposed drug.

Anticancer Activity

This compound exhibits significant anticancer properties through several mechanisms:

- Wnt/β-Catenin Pathway Inhibition : this compound has been shown to inhibit Wnt/β-catenin signaling, which is often dysregulated in cancers. It promotes the degradation of β-catenin by activating glycogen synthase kinase 3 beta (GSK-3β), leading to reduced tumor cell proliferation and migration in pancreatic cancer models .

- Induction of Apoptosis : The compound induces apoptosis in various cancer cell lines through caspase activation. For instance, it has been reported to upregulate pro-apoptotic markers like cleaved caspase-3 and Bax while downregulating anti-apoptotic proteins such as Bcl-2 .

- Synergistic Effects with Chemotherapeutics : this compound enhances the efficacy of established chemotherapeutic agents. Studies indicate that it works synergistically with cisplatin in triple-negative breast cancer and increases sensitivity to paclitaxel in cervical cancer .

Antimicrobial Activity

Recent studies have highlighted this compound's effectiveness against Gram-positive bacteria, particularly Staphylococcus aureus:

- Mechanism : this compound disrupts bacterial cell membranes, leading to morphological changes and reduced intracellular ATP levels. It inhibits the secretion of α-haemolysin, a key virulence factor .

- Efficacy : In vitro studies report minimal inhibitory concentrations (MICs) below 0.5 mg/L for various Gram-positive bacteria, demonstrating robust antibacterial activity .

Table 1: Summary of this compound's Biological Activities

Case Study: Pancreatic Cancer

In a study examining pancreatic cancer cell lines, this compound treatment resulted in:

- Increased apoptosis rates with higher concentrations.

- Significant reduction in cell migration.

- Downregulation of epithelial-to-mesenchymal transition (EMT) markers such as N-cadherin and vimentin .

Case Study: Adrenocortical Carcinoma (ACC)

In preclinical models of ACC:

Propriétés

IUPAC Name |

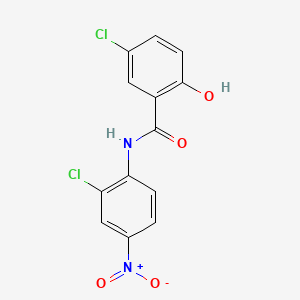

5-chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Cl2N2O4/c14-7-1-4-12(18)9(5-7)13(19)16-11-3-2-8(17(20)21)6-10(11)15/h1-6,18H,(H,16,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJMUSRYZPJIFPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])Cl)NC(=O)C2=C(C=CC(=C2)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Cl2N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1420-04-8 (2-aminoethanol (1:1)) | |

| Record name | Niclosamide [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000050657 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7040362 | |

| Record name | 5-Chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7040362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Niclosamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015679 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

SPARINGLY SOL IN CHLOROFORM, ETHER, ETHANOL, SOL IN ACETONE, Sol at 20 °C in 150 parts of alcohol, In water = 5-8 mg/L at 20 °C, For more Solubility (Complete) data for NICLOSAMIDE (8 total), please visit the HSDB record page. | |

| Record name | Niclosamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06803 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | NICLOSAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1572 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

<9.87X10-9 mm Hg at 20 °C | |

| Record name | NICLOSAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1572 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Niclosamide works by killing tapeworms on contact. Adult worms (but not ova) are rapidly killed, presumably due to uncoupling of oxidative phosphorylation or stimulation of ATPase activity. The killed worms are then passed in the stool or sometimes destroyed in the intestine. Niclosamide may work as a molluscicide by binding to and damaging DNA., Niclosamide has prominent activity against most of the cestodes that infect man; Enterobius (Oxyuris) vermicularis is also susceptible. At low concn, niclosamide stimulates oxygen uptake by Hymenolepis diminuta, but at higher concn respiration is inhibited and glucose uptake is blocked. The principal action of the drug may be to inhibit anaerobic phosphorylation of adenosine diphosphate (ADP) by the mitochondria of the parasite, an energy producing process that is dependent on CO2 fixation ... ., Cestocidal activity is due to inhibition of absorption of glucose by the tapeworm and uncoupling of the oxidative phosphorylation process in the mitochondria of cestodes. Resultant blocking of the Krebs cycle leads to accumulation of lactic acid, which kills the tapeworm. ... overstimulation of adenosine triphosphatase (ATPase) activity of the mitochondria may be related to cestodal action of niclosamide. | |

| Record name | Niclosamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06803 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | NICLOSAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1572 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

PALE, YELLOW CRYSTALS, ALMOST COLORLESS CRYSTALS, A cream-colored or yellowish-white powder, Bright yellow crystalline solid | |

CAS No. |

50-65-7 | |

| Record name | Niclosamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50-65-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Niclosamide [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000050657 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Niclosamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06803 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | niclosamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758440 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | niclosamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=178296 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7040362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Niclosamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.052 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NICLOSAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8KK8CQ2K8G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | NICLOSAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1572 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Niclosamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015679 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

225-230 °C | |

| Record name | Niclosamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06803 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | NICLOSAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1572 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.